molecular formula C16H10Cl2N2O3S3 B2563956 2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide CAS No. 865181-77-7

2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide

Cat. No.: B2563956
CAS No.: 865181-77-7
M. Wt: 445.35
InChI Key: AUPOVMAQWCMENI-MNDPQUGUSA-N
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Description

2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide is a synthetic small molecule featuring a benzothiazole scaffold fused with a thiophene carboxamide, a structural motif recognized in medicinal chemistry research . This compound possesses several key molecular features: a 6-methylsulfonyl group, which can act as a strong electron-withdrawing moiety and potential hydrogen bond acceptor; a rigid prop-2-ynyl (propargyl) group on the benzothiazole nitrogen, which may enhance interactions with biological targets; and two chlorine substituents on the thiophene ring, which influence the compound's electronic properties and bioavailability . Compounds based on the N-(benzothiazol-2-ylidene)thiophene-carboxamide structure have been investigated in scientific literature for their potential as kinase inhibitors and for modulating various biological pathways involved in proliferative diseases . The specific structural attributes of this molecule, particularly the methylsulfonyl and propargyl groups, make it a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in drug discovery, primarily in oncology and enzyme inhibition studies. It is supplied as a high-purity solid for use in biochemical assays, target identification, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S3/c1-3-6-20-11-5-4-9(26(2,22)23)7-12(11)24-16(20)19-15(21)10-8-13(17)25-14(10)18/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPOVMAQWCMENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N2O5S3C_{19}H_{16}Cl_2N_2O_5S_3, and it has a molecular weight of approximately 448.53 g/mol. The structure includes multiple functional groups that are crucial for its biological activity:

  • Chlorine atoms : These may enhance lipophilicity and influence binding interactions.
  • Methylsulfonyl group : This moiety can participate in various biochemical interactions.
  • Benzothiazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant antiproliferative effects on breast cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Antiproliferative Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)15.0Cell cycle arrest (G2/M phase)
A549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiophene and benzothiazole rings may inhibit key enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Synthesis and Biological Evaluation

Research conducted by various groups has synthesized derivatives of this compound to enhance its biological profile. For example, modifications in the methylsulfonyl group have been shown to increase potency against certain cancer cell lines while maintaining low toxicity in normal cells.

Comparative Studies

Comparative studies with other known anticancer agents have demonstrated that this compound exhibits superior efficacy in specific contexts, particularly in overcoming drug resistance observed in traditional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous heterocyclic derivatives:

Compound Core Structure Key Substituents Synthetic Yield Notable Properties Ref.
2,5-Dichloro-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide Thiophene-benzothiazole 2,5-Cl₂; 6-SO₂Me; 3-prop-2-ynyl N/A High polarity (SO₂Me), reactive alkyne site, potential for halogen-mediated binding
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl; 1,1-dioxo; 2,4-dihydroxybenzylidene ~60–70% Chelating dihydroxy groups enhance metal-binding capacity; moderate solubility
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine 4-CN-benzylidene; 5-methylfuran 68% Dual electron-withdrawing (CN) and donating (furan) groups; planar conformation
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Pyrimido-quinazoline 5-methylfuran; CN 57% Extended π-conjugation; high thermal stability (m.p. 268–269°C)

Key Observations:

Electronic Effects: The methylsulfonyl group in the target compound confers higher polarity compared to the methyl ester in Methyl 6-chloro-3-[...]benzodithiazine . The 4-cyanobenzylidene substituent in Compound 11b () enhances electrophilicity, akin to the dichlorothiophene in the target compound .

Reactivity :

  • The prop-2-ynyl group offers a unique site for click chemistry, unlike the hydrazine or furan moieties in analogs .
  • Halogen substituents (Cl) in the target compound and Methyl 6-chloro-3-[...] may facilitate halogen bonding in crystal packing or biological targets .

Synthetic Challenges :

  • Yields for thiophene-benzothiazole hybrids (target compound) are unreported in the evidence, but analogs like Compound 11a/b achieve ~68% yields via reflux-driven cyclocondensation .

Research Findings and Implications

  • Structural Uniqueness : The combination of dichlorothiophene, methylsulfonyl, and prop-2-ynyl groups distinguishes this compound from simpler benzothiazole derivatives. This architecture may optimize interactions with hydrophobic pockets or enzymatic active sites.
  • Limitations : Absence of experimental data (e.g., spectroscopic, biological) in the evidence restricts deeper mechanistic comparisons.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, typically requiring coupling agents like DCC or EDC to form the amide bond between the thiophene-carboxylic acid derivative and the substituted benzothiazole amine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive functional groups like the methylsulfonyl or propynyl moieties .
  • Purification : Column chromatography or recrystallization (e.g., using methanol or THF) ensures high purity (>95%), monitored via TLC or HPLC .

Q. How can the structure of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methylsulfonyl at δ 3.0–3.5 ppm, propynyl protons at δ 2.0–2.5 ppm) and confirms regiochemistry .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching C16H12Cl2N2O3S2) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Discrepancies (e.g., unexpected bond angles in XRD vs. NMR-derived conformers) require:

  • Multi-technique validation : Cross-check XRD data with DFT-calculated geometries (e.g., Gaussian09) and NOESY NMR for spatial proximity .
  • Empirical corrections : Apply spherical harmonic models (e.g., Blessing’s absorption correction) to refine XRD intensity data and reduce systematic errors .

Q. What experimental strategies are recommended for elucidating its mechanism of action in biological systems?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors), leveraging the benzothiazole’s π-π stacking potential .
  • Cellular assays : Measure IC50 values in cytotoxicity assays (e.g., MTT) against cancer cell lines, comparing with structurally similar compounds (e.g., chlorinated benzothiazoles) .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for target-ligand interactions .

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

  • Functional group modifications : Replace the propynyl group with ethoxyethyl (synthesized via nucleophilic substitution) to alter lipophilicity and bioavailability .
  • Comparative SAR tables : Tabulate IC50 values of analogs (e.g., chloro vs. bromo substitutions, methylsulfonyl vs. sulfamoyl) to identify key pharmacophores .

Q. What methodologies are suitable for assessing pharmacokinetic properties?

  • In vitro ADME : Use Caco-2 cell monolayers to predict intestinal permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) .
  • Solubility studies : Measure logP values via shake-flask method (aqueous/organic phase partitioning) to guide formulation strategies .

Technical Notes

  • Data Tables :

    PropertyMethodReference
    Melting PointDifferential Scanning Calorimetry
    LogPShake-flask (octanol/water)
    Crystallographic DataSHELXL refinement
  • Critical Challenges :

    • The propynyl group’s reactivity may necessitate inert atmosphere conditions during synthesis .
    • Methylsulfonyl’s electron-withdrawing effects complicate electrophilic substitution reactions .

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